molecular formula C30H50O2 B12322187 3-Epiglochidiol

3-Epiglochidiol

Cat. No.: B12322187
M. Wt: 442.7 g/mol
InChI Key: SWEUJTWPRYKNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

3-Epiglochidiol is a triterpenoid compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a specific hydroxylation pattern that contributes to its unique biological activities. The compound's molecular structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways:

  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types.
  • Antioxidant Properties : The compound modulates oxidative stress pathways, protecting cells from oxidative damage.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.

Biological Activities

The following table summarizes the key biological activities of this compound:

Biological Activity Description
Anti-inflammatory Inhibits pro-inflammatory cytokines.
Antioxidant Reduces oxidative stress in cells.
Anticancer Induces apoptosis in cancer cell lines.
Antimicrobial Exhibits activity against various pathogens.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research : A study involving human breast cancer cell lines showed that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential for cancer therapy.
  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, further supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other triterpenoids:

Compound Structure Characteristics Biological Activity
This compound Hydroxylated triterpenoidAnti-inflammatory, antioxidant
Betulin Triterpenoid with similar backboneAnti-inflammatory
Oleanolic Acid Contains a carboxylic acid groupHepatoprotective, anti-inflammatory

The distinct hydroxylation pattern of this compound enhances its bioactivity compared to these similar compounds.

Properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUJTWPRYKNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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